Enhanced Conformational Flexibility and Hydrogen Bonding Capacity vs. Direct 2-(4-Fluorophenyl) Analog (CAS 885273-80-3)
The target compound possesses a saturated ethyl spacer between the fluorophenyl ring and the oxazole core, whereas the closest analog (CAS 885273-80-3) has a direct aryl–oxazole bond. This results in: (i) an increase in the number of rotatable bonds from 2 to 4, which expands the available conformational space; (ii) an increase in the hydrogen bond acceptor count from 3 to 4, providing an additional site for intermolecular interactions [1]. These differences are likely to significantly impact pharmacophore matching and binding kinetics.
| Evidence Dimension | Rotatable bonds; H-bond acceptors; Molecular weight |
|---|---|
| Target Compound Data | Rotatable bonds: 4; H-bond acceptors: 4; MW: 221.23 g/mol |
| Comparator Or Baseline | CAS 885273-80-3: Rotatable bonds: 2; H-bond acceptors: 3; MW: 193.17 g/mol |
| Quantified Difference | Rotatable bonds: +2 (100% increase); H-bond acceptors: +1 (33% increase); MW: +14.5% |
| Conditions | Computed molecular descriptors (PubChem/CACTVS and vendor datasheets) |
Why This Matters
The doubled number of rotatable bonds allows the target compound to sample a much broader conformational ensemble, which can translate into superior binding to flexible protein pockets and an improved success rate in fragment-based drug discovery.
- [1] Angene Chemical. CAS 832730-27-5 | 4-Oxazolemethanol, 2-[2-(4-fluorophenyl)ethyl]-. Product Technical Datasheet. Accessed May 2026. View Source
